molecular formula C14H15NO2 B3123186 4-(2-Ethoxyphenoxy)aniline CAS No. 305801-14-3

4-(2-Ethoxyphenoxy)aniline

Cat. No.: B3123186
CAS No.: 305801-14-3
M. Wt: 229.27 g/mol
InChI Key: KFQSFBNEKJCKPM-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)aniline is an aromatic amine characterized by a central aniline group (NH₂ attached to a benzene ring) linked via an ether oxygen to a second benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and material science research.

Properties

IUPAC Name

4-(2-ethoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-13-5-3-4-6-14(13)17-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQSFBNEKJCKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an ethoxyphenol reacts with an aniline derivative under specific conditions . Industrial production methods often utilize transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve higher yields and purity .

Chemical Reactions Analysis

4-(2-Ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid, converting nitro groups to amino groups.

    Substitution: Nucleophilic aromatic substitution reactions are common, where halogenated derivatives of 4-(2-Ethoxyphenoxy)aniline react with nucleophiles like sodium amide.

Scientific Research Applications

4-(2-Ethoxyphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile . The ethoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack . This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Substituents on the phenoxy ring significantly influence electronic properties. For example:

  • 4-(2-Ethoxyphenoxy)aniline: The 2-ethoxy group donates electrons via resonance, increasing electron density on the aniline ring.
  • 4-(2,4-Dichlorophenoxy)aniline: Chlorine atoms at the 2- and 4-positions withdraw electrons, decreasing the aniline ring’s basicity and reactivity .

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) pKa (NH₂)* Key Properties Reference
4-Ethoxyaniline -OCH₂CH₃ (para) 137.18 5.25 Baseline for electronic effects
4-(2-Ethoxyphenoxy)aniline -O-C₆H₃(2-OCH₂CH₃) ~245.28 (calc.) ~4.8–5.2 Enhanced electron density
4-(3-Methoxyphenoxy)aniline -O-C₆H₃(3-OCH₃) 229.25 N/A Reduced steric hindrance
4-(2,4-Dichlorophenoxy)aniline -O-C₆H₂(2,4-Cl₂) 264.10 ~3.8–4.2 Electron-withdrawing effects

*Note: pKa values for ethoxyaniline derivatives are inferred from . Phenoxy-linked substituents may lower pKa due to reduced electron donation.

Chain Length and Branching Effects

Ethoxy chain length and branching modulate solubility and steric interactions:

  • 4-(2-Ethoxyphenoxy)aniline: A single ethoxy group balances moderate hydrophobicity and electronic effects.
  • 4-[2-(2-Methoxyethoxy)ethoxy]aniline : A longer methoxyethoxy chain increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility .
  • 4-(2-(2-Ethoxyethoxy)ethoxy)aniline : Extended ethoxyethoxy chains improve solubility in polar solvents but may hinder reactivity due to steric bulk .

Table 2: Chain Length and Solubility

Compound Chain Structure Molecular Weight (g/mol) Solubility Profile Reference
4-(2-Ethoxyphenoxy)aniline -O-C₆H₃(2-OCH₂CH₃) ~245.28 Moderate in organic solvents
4-[2-(2-Methoxyethoxy)ethoxy]aniline -O-(CH₂CH₂O)₂CH₃ 241.28 High in polar solvents
4-(2-(2-Ethoxyethoxy)ethoxy)aniline -O-(CH₂CH₂O)₂CH₂CH₃ 225.28 Hydrophilic

Functional Group Variations

The introduction of diverse functional groups alters reactivity and applications:

  • 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline: A dimethylamino group introduces basicity, improving solubility in acidic media and enabling coordination chemistry .
  • 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline : The electron-withdrawing trifluoromethyl (-CF₃) group reduces electron density, deactivating the aniline ring toward electrophilic substitution .
  • 4-(2-Thiophen)-aniline: Replacement of the phenoxy group with a thiophene ring modifies conjugation, impacting optoelectronic properties .

Table 3: Functional Group Impact

Compound Functional Groups Key Effects Reference
4-((2-(Dimethylamino)ethoxy)...aniline -N(CH₃)₂ Enhanced basicity and solubility
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline -CF₃, -OCH₂CH₂OCH₃ Reduced reactivity due to -CF₃
4-(2-Thiophen)-aniline Thiophene ring Altered conjugation pathways

Biological Activity

4-(2-Ethoxyphenoxy)aniline is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

4-(2-Ethoxyphenoxy)aniline can be characterized by its molecular formula C14H17NO2C_{14}H_{17}NO_2 and its IUPAC name. The compound features an aniline group substituted with a 2-ethoxyphenoxy moiety, which influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC14H17NO2
IUPAC Name4-(2-Ethoxyphenoxy)aniline
CAS Number89013-43-4

Synthesis Methods

The synthesis of 4-(2-Ethoxyphenoxy)aniline typically involves the reaction of 4-nitrophenol derivatives with ethyl bromide followed by reduction to yield the aniline derivative. Common methods include:

  • Nitration : Nitration of phenol to form 4-nitrophenol.
  • Alkylation : Reaction with ethyl bromide to introduce the ethoxy group.
  • Reduction : Reduction of the nitro group to an amine using reducing agents like iron or zinc in acidic conditions.

Biological Activity

Research indicates that 4-(2-Ethoxyphenoxy)aniline exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that compounds similar to 4-(2-Ethoxyphenoxy)aniline can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
  • Antimicrobial Activity : The compound has been tested for antimicrobial properties against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Enzyme Inhibition : Research indicates that 4-(2-Ethoxyphenoxy)aniline may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting processes such as inflammation and pain signaling .

The mechanism of action for 4-(2-Ethoxyphenoxy)aniline is not fully elucidated but is believed to involve:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity : A comparative study highlighted the efficacy of various aniline derivatives, including 4-(2-Ethoxyphenoxy)aniline, demonstrating significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of substituted anilines, revealing that those with ethoxy substitutions exhibited enhanced activity against resistant bacterial strains .
  • Enzyme Inhibition Research : A study focused on the inhibition of cyclooxygenase (COX) enzymes by aniline derivatives, suggesting that modifications such as ethoxy substitution could enhance anti-inflammatory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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